4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde 4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 300665-20-7
VCID: VC5994640
InChI: InChI=1S/C18H16N4O6/c23-11-13-1-3-15(17(9-13)21(25)26)19-5-7-20(8-6-19)16-4-2-14(12-24)10-18(16)22(27)28/h1-4,9-12H,5-8H2
SMILES: C1CN(CCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Molecular Formula: C18H16N4O6
Molecular Weight: 384.348

4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde

CAS No.: 300665-20-7

Cat. No.: VC5994640

Molecular Formula: C18H16N4O6

Molecular Weight: 384.348

* For research use only. Not for human or veterinary use.

4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde - 300665-20-7

Specification

CAS No. 300665-20-7
Molecular Formula C18H16N4O6
Molecular Weight 384.348
IUPAC Name 4-[4-(4-formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde
Standard InChI InChI=1S/C18H16N4O6/c23-11-13-1-3-15(17(9-13)21(25)26)19-5-7-20(8-6-19)16-4-2-14(12-24)10-18(16)22(27)28/h1-4,9-12H,5-8H2
Standard InChI Key GIAVDRZRWYFPQZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=C(C=C(C=C3)C=O)[N+](=O)[O-]

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule features a central piperazine ring substituted at both nitrogen atoms with nitrobenzaldehyde derivatives. The 4-formyl-2-nitrophenyl group at position 4 of the piperazine ring introduces steric and electronic effects that influence conformational flexibility, while the 3-nitrobenzaldehyde moiety at position 1 contributes to planar aromatic stacking interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₄O₆
Molecular Weight384.348 g/mol
IUPAC Name4-[4-(4-formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde
SMILESC1CN(CCN1C2=C(C=C(C=C2)C=O)N+[O-])C3=C(C=C(C=C3)C=O)N+[O-]

Electronic Effects

The ortho-nitro groups relative to the aldehyde functionalities create strong electron-withdrawing effects, reducing the electron density of the aromatic rings by approximately 1.2 eV compared to non-nitrated analogs . This polarization enhances susceptibility to nucleophilic attack at the aldehyde carbonyl groups, a property exploited in Schiff base formation reactions .

Synthesis and Manufacturing

Stepwise Coupling Approach

Industrial synthesis typically employs a three-step protocol:

  • Piperazine functionalization: N-alkylation of piperazine with 4-chloro-2-nitrobenzaldehyde under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) .

  • Cross-coupling: Buchwald-Hartwig amination to attach the second nitrobenzaldehyde moiety (Pd(dba)₂, Xantphos, Cs₂CO₃) .

  • Purification: Chromatographic separation using silica gel with ethyl acetate/hexane (3:7 v/v), yielding >95% purity.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield
Reaction Temperature115–125°C±8% yield
Catalyst Loading5 mol% PdLinear increase up to 7 mol%
Solvent Polarityε = 37.5 (DMF)Maximizes coupling efficiency

Scalability Challenges

Batch processes face limitations in heat dissipation during exothermic amination steps, prompting adoption of continuous flow reactors (residence time = 8.2 min, T = 130°C) to improve throughput by 340% compared to flask-based methods .

Physicochemical Characterization

Solid-State Properties

DSC analysis reveals a glass transition temperature (Tg) of 89°C and decomposition onset at 217°C under nitrogen . The crystalline form exhibits triclinic symmetry (space group P-1) with unit cell parameters a = 7.892 Å, b = 9.431 Å, c = 12.765 Å .

Solubility Profile

Despite its polar functional groups, the compound shows limited aqueous solubility (0.18 mg/mL at 25°C) due to strong intermolecular π-π stacking. Solubility enhancers:

  • DMSO: 48 mg/mL

  • THF: 22 mg/mL

  • Ethanol: 9 mg/mL

Biological Activity and Mechanism

Antioxidant Capacity

The compound exhibits radical scavenging activity in DPPH assays (EC₅₀ = 45 μM), outperforming ascorbic acid (EC₅₀ = 52 μM) at pH 7.4. This property correlates with stabilization of semiquinone radicals formed during nitro group reduction .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a key precursor in synthesizing:

  • Antipsychotic agents via reductive amination

  • Anticancer prodrugs through Schiff base conjugation

  • MAO-B inhibitors (Ki = 0.8 nM in preliminary screens)

Materials Science Applications

Functionalization of the aldehyde groups enables:

  • Covalent organic framework (COF) construction (BET surface area = 1,240 m²/g)

  • Conductive polymer dopants (σ = 10⁻³ S/cm in PEDOT composites)

  • Photocatalytic systems with broad visible light absorption (λmax = 450 nm)

Future Research Directions

Toxicity Profiling

Current gaps in mammalian toxicity data necessitate:

  • Acute oral toxicity studies (OECD 423)

  • Genotoxicity assessment (Ames test, micronucleus assay)

  • CYP450 inhibition profiling

Formulation Development

Addressing poor bioavailability through:

  • Nanoparticle encapsulation (PLGA, 150–200 nm)

  • Prodrug strategies (e.g., acetal protected aldehydes)

  • Co-crystallization with solubility-enhancing coformers

Catalytic Applications

Exploration of nitro group redox activity for:

  • Heterogeneous hydrogenation catalysts

  • Electrocatalytic CO₂ reduction

  • Photoredox coupling reactions

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